1-Methyl-4-nitro-1H-indazole
Overview
Description
1-Methyl-4-nitro-1H-indazole is a chemical compound with the CAS Number: 26120-43-4. It has a molecular weight of 177.16 . The IUPAC name for this compound is 1-methyl-4-nitro-1H-indazole .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 1-Methyl-4-nitro-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The linear formula of 1-Methyl-4-nitro-1H-indazole is C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 .Physical And Chemical Properties Analysis
1-Methyl-4-nitro-1H-indazole is a solid at room temperature . It has a boiling point of 332.9±15.0C at 760 mmHg and a melting point of 141-142C . It should be stored in a dry place at 2-8C .Scientific Research Applications
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Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Several recently marketed drugs contain an indazole structural motif .
- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
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Synthetic Chemistry
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Anticancer Activity
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Treatment of Chronic Obstructive Pulmonary Disease
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Antifungal and Antibacterial Activities
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Anti-HIV Activities
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Inhibitors of Phosphoinositide 3-Kinase δ
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Treatment of Renal Cell Carcinoma
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Treatment of Various Types of Cancer
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Synthesis of Diversely Substituted Indazole Derivatives
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Antiarhythmic Activities
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In Vitro Antiproliferative Activities
- Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
Safety And Hazards
The safety information for 1-Methyl-4-nitro-1H-indazole includes the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .
properties
IUPAC Name |
1-methyl-4-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQGIYFGWQTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299626 | |
Record name | 1-Methyl-4-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1H-indazole | |
CAS RN |
26120-43-4 | |
Record name | 1-Methyl-4-nitroindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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